molecular formula C53H84O23 B1252527 Elatoside K CAS No. 91204-06-7

Elatoside K

Cat. No.: B1252527
CAS No.: 91204-06-7
M. Wt: 1089.2 g/mol
InChI Key: CAVHSWOJPOOWEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Elatoside K, also known as tarasaponin V, belongs to the class of organic compounds known as triterpene saponins. These are glycosylated derivatives of triterpene sapogenins. The sapogenin moiety backbone is usually based on the oleanane, ursane, taraxastane, bauerane, lanostane, lupeol, lupane, dammarane, cycloartane, friedelane, hopane, 9b, 19-cyclo-lanostane, cycloartane, or cycloartanol skeleton. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, this compound can be found in green vegetables. This makes this compound a potential biomarker for the consumption of this food product.

Scientific Research Applications

Hypoglycemic Properties

Elatoside K, along with other saponins such as elatosides G, H, I, and J, has been isolated from "Taranome," the young shoot of Aralia elata SEEM. These compounds, particularly elatosides G, H, and I, have demonstrated potent hypoglycemic activity in oral glucose tolerance tests conducted on rats (Yoshikawa et al., 1995).

Cardioprotective Effects

Elatoside C, a related compound, has shown significant cardioprotective effects against ischemia/reperfusion injury in rat hearts. This protection was achieved through modulation of oxidative stress and intracellular Ca²⁺ homeostasis (Wang et al., 2015).

Anti-Inflammatory Properties

Elatoside F, another saponin from Aralia elata, demonstrated in vitro anti-inflammatory effects by inhibiting lipopolysaccharide-induced nitric oxide production and nuclear factor κB activation (Lee et al., 2009).

Hypoglycemic Activity and Structure-Activity Relationships

Further studies on oleanolic acid oligoglycosides, including elatoside E, from Aralia elata, have shown significant hypoglycemic activity and provided insights into structure-activity relationships of these compounds (Yoshikawa et al., 1996).

Protection Against Hypoxia/Reoxygenation-Induced Apoptosis

Elatoside C also protected H9c2 cardiomyocytes from hypoxia/reoxygenation-induced injury by reducing endoplasmic reticulum stress and depending partially on STAT3 activation (Wang et al., 2014).

Influence on Ethanol Absorption

Elatosides A and B, from the bark of Aralia elata, have been found to be potent inhibitors of ethanol absorption in rats, indicating a potential use in managing alcohol intake (Yoshikawa et al., 1993).

Properties

CAS No.

91204-06-7

Molecular Formula

C53H84O23

Molecular Weight

1089.2 g/mol

IUPAC Name

6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid

InChI

InChI=1S/C53H84O23/c1-48(2)14-16-53(47(68)76-45-37(64)34(61)32(59)26(20-55)71-45)17-15-51(6)22(23(53)18-48)8-9-28-50(5)12-11-29(49(3,4)27(50)10-13-52(28,51)7)72-46-41(75-43-35(62)30(57)24(56)21-69-43)39(38(65)40(74-46)42(66)67)73-44-36(63)33(60)31(58)25(19-54)70-44/h8,23-41,43-46,54-65H,9-21H2,1-7H3,(H,66,67)

InChI Key

CAVHSWOJPOOWEG-UHFFFAOYSA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C

melting_point

219-222°C

physical_description

Solid

Synonyms

elatoside K

Origin of Product

United States

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